molecular formula C29H27N5O4S B10961692 1-benzyl-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B10961692
M. Wt: 541.6 g/mol
InChI Key: XYVZGIICVBLMLM-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dimethyl-1H-indole-5-carboxamide is a complex organic compound that features a combination of indole, pyrimidine, and sulfonamide groups. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the pyrimidine moiety, and the sulfonamide linkage. Common reagents and conditions used in these reactions include:

    Indole Formation: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Pyrimidine Introduction: The pyrimidine moiety can be introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and appropriate leaving groups.

    Sulfonamide Linkage: The sulfonamide group is typically formed by reacting sulfonyl chlorides with amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indole and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dimethyl-1H-indole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes that promote cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dimethyl-1H-indole-5-carboxamide
  • 1-benzyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dimethyl-1H-indole-5-carboxamide

Uniqueness

The uniqueness of 1-benzyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dimethyl-1H-indole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H27N5O4S

Molecular Weight

541.6 g/mol

IUPAC Name

1-benzyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C29H27N5O4S/c1-19-20(2)34(17-21-7-5-4-6-8-21)26-14-9-22(15-25(19)26)29(35)32-23-10-12-24(13-11-23)39(36,37)33-27-16-28(38-3)31-18-30-27/h4-16,18H,17H2,1-3H3,(H,32,35)(H,30,31,33)

InChI Key

XYVZGIICVBLMLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC=N4)OC)CC5=CC=CC=C5)C

Origin of Product

United States

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